molecular formula C15H17FO3 B13842860 ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate

ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate

Cat. No.: B13842860
M. Wt: 270.33 g/mol
InChI Key: LOQOYHQUQSXJCE-RUESZMOGSA-N
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Description

Ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate typically involves the use of deuterated reagents to introduce deuterium atoms into the molecule. One common method involves the condensation of ethyl acetoacetate with 4-fluorobenzaldehyde in the presence of a base, followed by deuteration using deuterated reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing deuterium gas or deuterated solvents under controlled conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate involves its interaction with molecular targets and pathways. The presence of deuterium can alter the compound’s metabolic stability and reactivity, leading to different biological effects compared to its non-deuterated counterpart . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate lies in its deuterium content, which can significantly affect its chemical and biological properties. Deuterium substitution can lead to changes in reaction rates, metabolic pathways, and overall stability, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C15H17FO3

Molecular Weight

270.33 g/mol

IUPAC Name

ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate

InChI

InChI=1S/C15H17FO3/c1-4-19-15(18)13(14(17)10(2)3)9-11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3/b13-9+/i2D3,3D3

InChI Key

LOQOYHQUQSXJCE-RUESZMOGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)/C(=C\C1=CC=C(C=C1)F)/C(=O)OCC)C([2H])([2H])[2H]

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C(C)C

Origin of Product

United States

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